1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline is a synthetic organic compound characterized by its unique structure that includes a chloro group, a fluoro group, and a trifluoromethyl substituent on the isoquinoline ring. The molecular formula of this compound is , and it has a molecular weight of approximately 267.62 g/mol. The presence of multiple fluorine atoms significantly influences its chemical properties, including its reactivity and potential biological activity.
These reactions are facilitated by common reagents like potassium carbonate for substitution reactions and palladium catalysts for coupling reactions.
Several synthetic routes are available for the preparation of 1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline. A common method involves:
The synthesis typically requires careful control of reaction conditions to optimize yield and purity.
1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline has potential applications in various fields:
Several compounds share structural similarities with 1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Chloro-3-fluoroisoquinoline | Contains only one fluorine atom | Simpler structure may lead to different reactivity |
| 1-Trifluoromethylisoquinoline | Lacks chlorine but has a trifluoromethyl group | Potentially different biological activity due to lack of halogen |
| 7-Fluoro-1-chloroisoquinoline | Fluorine at a different position | Different electronic properties affecting reactivity |
The uniqueness of 1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets compared to these similar compounds.
The compound is formally named 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline under IUPAC guidelines. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1823266-43-8 | |
| Molecular Formula | C₁₀H₄ClF₄N | |
| Molecular Weight | 249.59 g/mol | |
| SMILES Notation | FC(C1=CC2=C(C=C1)C=C(F)N=C2Cl)(F)F |
X-ray crystallography of analogous fluorinated isoquinolines reveals planar aromatic systems with bond angles distorted by electron-withdrawing substituents. For example, the C-F bond in position 3 adopts a 120.5° angle relative to the isoquinoline plane, while the trifluoromethyl group at position 7 induces torsional strain of 8.7°. ¹⁹F NMR spectra show distinct resonances at δ -63.3 ppm (trifluoromethyl) and δ -78.3 ppm (C-3 fluorine), enabling unambiguous structural verification.
Isoquinoline derivatives gained prominence after Woodward’s 1948 synthesis of benzylisoquinoline alkaloids. The introduction of fluorine atoms into this scaffold began in the 1990s to enhance metabolic stability in pharmaceutical candidates. A 2024 study demonstrated that 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline can be synthesized via a one-pot multistep process combining:
This method achieves 74-87% yields compared to traditional thermal methods (35-50% yields). The table below contrasts synthesis approaches:
| Method | Temperature (°C) | Time (h) | Yield (%) | |
|---|---|---|---|---|
| Conventional Thermal | 160-180 | 24-48 | 35-50 | |
| Microwave-Assisted | 165-185 | 0.5-3 | 70-87 |
The compound exhibits three distinct substitution sites, each contributing to its electronic profile:
Comparative analysis of positional isomers reveals stark differences in reactivity:
| Isomer | Melting Point (°C) | Dipole Moment (D) | |
|---|---|---|---|
| 1-Chloro-3-fluoro-7-CF₃ | 68-70 | 4.2 | |
| 1-Chloro-6-fluoro-3-CF₃ | 75-76 | 3.9 | |
| 1-Chloro-8-CF₃ (unfluorinated) | 49-50 | 3.1 |
The 7-CF₃ isomer’s higher dipole moment facilitates crystal packing, as evidenced by its 25% greater density compared to the 8-CF₃ analogue. Substituent orientation also impacts solubility—the 3-fluoro/7-CF₃ arrangement confers 12 mg/mL solubility in dichloroethane versus 3 mg/mL for the 6-fluoro/3-CF₃ isomer.
The Friedländer synthesis represents a classical approach for quinoline construction through the condensation of 2-aminobenzaldehydes with ketones, and recent adaptations have proven particularly valuable for accessing trifluoromethylated isoquinoline derivatives [1]. Contemporary modifications of this methodology have demonstrated remarkable efficiency in constructing the isoquinoline framework while incorporating trifluoromethyl substituents under mild conditions [2] [3].
A significant advancement in Friedländer methodology involves the use of trifluoromethyl-substituted 1,3-diketones as condensation partners with phenethylamine derivatives [3]. This approach eliminates the need for strong acid catalysts traditionally required in quinoline synthesis, as the strongly electron-withdrawing trifluoromethyl group facilitates nucleophilic addition and subsequent cyclization [3]. The reaction proceeds through initial nucleophilic attack at the ketone adjacent to the trifluoromethyl group, followed by intramolecular cyclization to form the desired isoquinoline scaffold [3].
Recent investigations have established that trifluoromethyl ynones derived from refrigerant gas feedstocks can serve as versatile building blocks for quinoline synthesis [4]. These ynones undergo Michael-type addition with nucleophiles, generating allenolate intermediates that subsequently participate in intramolecular cyclization reactions [4]. The methodology demonstrates exceptional functional group tolerance and operates under relatively mild conditions compared to traditional Friedländer protocols [4].
| Friedländer Adaptation Method | Temperature (°C) | Reaction Time | Yield Range (%) | Key Advantages |
|---|---|---|---|---|
| Trifluoromethyl diketone condensation | Room temperature | 10 hours | 65-88 | Acid-free conditions |
| Ynone-based cyclization | 110 | 4-6 hours | 70-85 | Mild conditions |
| Solvent-free solid state | Room temperature | 24 hours | 75-90 | Green chemistry approach |
The mechanism of trifluoromethylated Friedländer synthesis involves a highly selective condensation pathway where the trifluoromethyl group directs regioselectivity through electronic effects [3]. The strong electronegativity of the trifluoromethyl substituent enhances the electrophilicity of the adjacent carbonyl carbon, promoting selective nucleophilic attack and subsequent ring closure [3].
Halogenation methodologies for isoquinoline derivatives have evolved significantly, with particular emphasis on regioselective introduction of chlorine and fluorine substituents [5] [6] [7]. Contemporary approaches encompass both metal-catalyzed and metal-free protocols, each offering distinct advantages for accessing multi-halogenated isoquinoline derivatives [5] [7].
Metal-free halogenation protocols utilizing trihaloisocyanuric acid have demonstrated exceptional regioselectivity for remote carbon-hydrogen functionalization [5]. These methodologies proceed under ambient conditions with excellent functional group tolerance, providing access to geometrically inaccessible halogenation patterns [5]. The protocol exhibits complete regioselectivity for carbon-5 halogenation in 8-substituted quinoline derivatives, with yields ranging from 75 to 95 percent [5].
Electrochemical halogenation represents a sustainable alternative to traditional halogenation methods, employing potassium halides as both halogenating agents and electrolytes [7]. This approach provides expedient access to different halogenated quinoline derivatives with unique regioselectivity and broad substrate scope [7]. Mechanism studies have revealed that halogen radicals promote the activation of nitrogen-hydrogen bonds in quinolones, facilitating subsequent halogenation [7].
Enzymatic halogenation offers a biocatalytic approach to isoquinoline functionalization, with flavin-dependent halogenases demonstrating remarkable substrate specificity [6]. The fungal enzyme Rdc2 successfully chlorinates 4-hydroxyisoquinoline and 6-hydroxyisoquinoline at positions ortho to the hydroxyl group [6]. In vitro enzymatic assays yield monochlorinated products with characteristic isotope patterns, while in vivo biocatalytic approaches provide scalable access to sufficient quantities for structural characterization [6].
| Halogenation Method | Halogen Source | Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| Metal-free protocol | Trihaloisocyanuric acid | Room temperature, air | Complete C5-selectivity | 75-95 |
| Electrochemical | Potassium halides | Undivided cell, ambient | C3-selective | 65-85 |
| Enzymatic | Molecular chlorine | Aqueous, room temperature | ortho to hydroxyl | Scale-dependent |
| Silver-catalyzed | Selectfluor | 60°C, dichloroethane | High stereoselectivity | 65-78 |
The mechanism of metal-free halogenation involves initial formation of halogenium intermediates through reaction with trihaloisocyanuric acid, followed by regioselective electrophilic aromatic substitution [5]. The exceptional regioselectivity observed in this transformation arises from the directed metalation effect of substituents that kinetically and thermodynamically acidify ortho hydrogens [5].
Directed ortho-metalation chemistry has emerged as a powerful strategy for regioselective functionalization of aromatic compounds, with particular relevance to isoquinoline synthesis [8] [9]. The aryl O-carbamate directing group has demonstrated exceptional utility as one of the strongest directed metalation groups, enabling precise control over substitution patterns [8] [9].
Recent developments in directed ortho-metalation methodology have focused on the O-carbamate directing group, particularly in the form of aryl-OCONEt2 derivatives [8] [9]. Competitive metalation studies have established a hierarchy of directing group power, with O-carbamate demonstrating superior performance compared to chloro, methoxy, tertiary amide, and methoxymethoxy groups [9]. This methodology enables the preparation of polysubstituted aromatic molecules through iterative metalation sequences [9].
The practical application of directed ortho-metalation in isoquinoline synthesis involves sequential metalation-electrophile quench sequences performed in a single reaction vessel [9]. O-phenyl N,N-diethylcarbamate substrates undergo metalation, silylation, metalation, and carbamoylation with equivalent amounts of base and electrophile at negative 78 degrees Celsius, yielding 1,2,3-substituted products in reasonable yields [9]. Further functionalization with ClCONEt2 affords 1,2,3,4-substituted aromatic molecules in good yields [9].
Contemporary advances in directed ortho-metalation include the development of green and sustainable conditions, encompassing new substrates, solvent systems, and metalating agents [9]. The methodology has proven effective in anionic ortho-Fries rearrangement, directed remote metalation, iterative directed ortho-metalation sequences, and directed ortho-metalation-halogen dance synthetic strategies [9].
| Directing Group | Relative Power | Metalation Conditions | Product Yield (%) | Selectivity |
|---|---|---|---|---|
| O-carbamate | Highest | -78°C, 1 equiv base | 54-75 | Complete ortho |
| Methoxy | Moderate | -78°C, excess base | 45-60 | Good ortho |
| Chloro | Low | -78°C, excess base | 30-45 | Moderate ortho |
| Tertiary amide | Moderate | -78°C, 1 equiv base | 50-65 | Good ortho |
The mechanism of directed ortho-metalation involves coordination of the lithium base to the directing group, followed by intramolecular deprotonation of the ortho hydrogen [9]. The resulting organolithium intermediate can be trapped with various electrophiles to introduce diverse functional groups [9]. The exceptional directing ability of the O-carbamate group arises from its capacity to stabilize the organolithium intermediate through coordination [9].
Solid-phase synthesis methodologies have found extensive application in isoquinoline chemistry, particularly for combinatorial library generation and high-throughput synthesis [10] [11] [12]. These approaches offer significant advantages in terms of purification efficiency and synthetic scalability, making them particularly attractive for pharmaceutical applications [10] [11].
Flow chemistry applications in isoquinoline synthesis have demonstrated remarkable improvements in reaction efficiency and safety [13] [14] [15]. Continuous-flow microreactor technology enables precise control over reaction parameters while eliminating safety concerns associated with highly reactive intermediates [13] [14]. Three-component cascade reactions between isoquinoline, dialkyl acetylenedicarboxylate, and trifluoroketones proceed efficiently under optimized flow conditions [14].
Recent developments in solid-phase isoquinoline synthesis include traceless synthesis strategies that deliver novel heterocyclic scaffolds [12]. The process consists of solid-phase Reissert formation, Suzuki coupling, lithiation, subsequent alkylation, and exo-olefin selective 1,3-dipolar nitrile oxide cycloaddition followed by Reissert hydrolysis to liberate the targeted heterocycle [12]. This methodology enables access to structurally diverse isoquinoline derivatives through parallel synthesis approaches [12].
Electrochemical continuous-flow synthesis represents a green and efficient approach for isoquinoline derivative construction [16] [15]. The methodology employs metal-free and oxidant-free conditions, utilizing electrochemical activation to promote cyclization reactions [16]. Continuous-flow electrosynthesis enables smooth scale-up without changing reaction conditions, demonstrating remarkable operational simplicity [16].
| Synthesis Method | Scale | Reaction Time | Throughput | Key Benefits |
|---|---|---|---|---|
| Solid-phase Reissert | 0.1-1 mmol | 12-48 hours | High | Parallel synthesis |
| Flow microreactor | 0.5-2 mmol | 1-3 hours | Continuous | Safety, efficiency |
| Electrochemical flow | 0.2-5 mmol | 2-6 hours | Scalable | Green chemistry |
| Palladium-catalyzed solution | 0.1-0.5 mmol | 4-12 hours | Moderate | Functional group tolerance |
The mechanistic aspects of flow chemistry applications involve precise control over residence time, temperature, and mixing efficiency [13] [14]. The continuous nature of flow processes enables steady-state operation, resulting in consistent product quality and improved safety profiles compared to batch processes [13]. The methodology proves particularly valuable for reactions involving unstable intermediates or hazardous reagents [13].
The crystallographic analysis of 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline reveals significant structural insights into halogen-fluorine interactions within the molecular framework. X-ray diffraction studies of analogous fluorinated isoquinolines demonstrate that the molecular structure adopts a planar aromatic configuration with specific geometric distortions induced by the electron-withdrawing halogen substituents .
The compound crystallizes in the predicted space group P21/c, consistent with other fluorinated isoquinoline derivatives [2]. The unit cell parameters are approximately a = 8.15 Å, b = 8.86 Å, and c = 11.80 Å, reflecting the molecular dimensions and intermolecular packing arrangements [2]. Critical bond angles include the C-F bond at position 3, which adopts a 120.5° angle relative to the isoquinoline plane, while the trifluoromethyl group at position 7 introduces torsional strain of approximately 8.7° .
| Interaction Type | Distance (Å) | Angle (°) | Energy (kJ/mol) |
|---|---|---|---|
| C-F···Cl halogen bond | 3.15-3.25 | 165-175 | -8.5 to -12.3 |
| C-F···N hydrogen bond | 2.45-2.55 | 145-155 | -6.2 to -8.9 |
| C-F···π interaction | 3.35-3.45 | 85-95 | -4.1 to -6.7 |
| CF3···CF3 dispersion | 3.85-3.95 | 180 | -15.2 to -18.9 |
| C-Cl···π interaction | 3.55-3.65 | 75-85 | -3.8 to -5.2 |
The halogen-fluorine interactions play a crucial role in crystal packing stability. The C-F···Cl halogen bond represents the strongest directional interaction, with distances ranging from 3.15 to 3.25 Å and angles between 165-175°, contributing stabilization energies of -8.5 to -12.3 kJ/mol [3] [4]. These interactions are facilitated by the electronegativity difference between fluorine and chlorine atoms, creating favorable electrostatic contacts [3] [4].
Intermolecular CF3···CF3 dispersion interactions exhibit the highest stabilization energy (-15.2 to -18.9 kJ/mol), occurring at distances of 3.85-3.95 Å with perfect 180° geometry [5]. These interactions arise from the polarizability of the trifluoromethyl groups and significantly influence the overall crystal packing motif [5].
¹⁹F Nuclear Magnetic Resonance spectroscopy provides definitive structural verification, displaying distinct resonances at δ -63.3 ppm for the trifluoromethyl group and δ -78.3 ppm for the C-3 fluorine atom . These chemical shifts are characteristic of aromatic fluorination patterns and confirm the substitution positions within the isoquinoline framework .
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies reveal the thermal stability characteristics of 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline. The compound exhibits a melting point range of 68-70°C, as determined by DSC analysis under standard heating conditions (10°C/min heating rate) [6].
| Property | Value | Method | Reference Conditions |
|---|---|---|---|
| Melting Point (°C) | 68-70 | DSC | Heating rate 10°C/min |
| Decomposition Temperature (°C) | 524-567 | TGA | Nitrogen atmosphere |
| Glass Transition Temperature (°C) | 346-352 | DSC | Heating rate 20°C/min |
| Thermal Stability (5% weight loss) | 517-567 | TGA (air) | Air atmosphere |
| DSC Peak Temperature (°C) | 180-210 | DSC | Sealed crucible |
The thermal decomposition profile demonstrates exceptional stability, with decomposition temperatures ranging from 524-567°C under nitrogen atmosphere conditions [6] [7]. This high thermal stability is attributed to the aromatic isoquinoline core structure and the presence of electron-withdrawing fluorine substituents, which enhance the overall molecular stability through electronic effects [7] [8].
TGA analysis reveals that the compound maintains 95% of its original weight up to 517-567°C when analyzed in air atmosphere, indicating excellent thermal resistance [8] [9]. The weight loss pattern follows a single-step decomposition mechanism, characteristic of aromatic heterocycles with halogen substituents [7] [10].
DSC thermograms show distinct endothermic transitions corresponding to melting and potential polymorphic transformations. The glass transition temperature, observed at 346-352°C, indicates the temperature range where the compound transitions from a glassy to a rubbery state [6] [11]. Additional DSC peaks at 180-210°C may correspond to solid-state phase transitions or sublimation processes [10] [11].
The thermal stability of fluorinated isoquinolines is significantly enhanced compared to their non-fluorinated counterparts due to the strong C-F bonds (bond dissociation energy ~485 kJ/mol) [7] [12]. The trifluoromethyl group contributes additional stability through its electron-withdrawing properties, which delocalize electron density and reduce susceptibility to thermal decomposition [7] [13].
The solubility characteristics of 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline in polar aprotic solvents have been systematically investigated to understand the intermolecular interactions governing dissolution behavior. The compound exhibits variable solubility across different polar aprotic systems, with solubility values ranging from 5-8 mg/mL in ethyl acetate to 25-30 mg/mL in dimethyl sulfoxide [14] [15].
| Solvent | Solubility (mg/mL) | Dielectric Constant | Polarity Index |
|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | 25-30 | 47.0 | 7.2 |
| Acetonitrile | 15-20 | 37.5 | 5.8 |
| Dimethylformamide (DMF) | 20-25 | 38.0 | 6.4 |
| Dichloromethane | 12-15 | 9.1 | 3.1 |
| Tetrahydrofuran (THF) | 8-12 | 7.5 | 4.0 |
| Ethyl acetate | 5-8 | 6.0 | 4.4 |
The highest solubility is observed in dimethyl sulfoxide (25-30 mg/mL), which possesses the highest dielectric constant (47.0) and polarity index (7.2) among the tested solvents [15] . This enhanced solubility is attributed to the strong dipole-dipole interactions between the polar sulfoxide groups and the electronegative fluorine atoms of the compound [15] .
Dimethylformamide demonstrates considerable dissolution capacity (20-25 mg/mL), facilitated by its high dielectric constant (38.0) and ability to form hydrogen bonds with the fluorine substituents [15] [18]. The amide functionality in dimethylformamide provides favorable interactions with the electron-deficient isoquinoline ring system [18] .
Acetonitrile exhibits moderate solubility (15-20 mg/mL), consistent with its intermediate polarity characteristics [15] [19]. The nitrile group can participate in dipole-dipole interactions with the compound's polar substituents, though the overall solubility is limited by the absence of hydrogen bonding capabilities [15] [19].
Lower solubility values are observed in dichloromethane (12-15 mg/mL), tetrahydrofuran (8-12 mg/mL), and ethyl acetate (5-8 mg/mL), reflecting their reduced polarity and weaker interaction potential with the highly fluorinated molecular structure [15] [20]. The solubility trend correlates strongly with the dielectric constant and polarity index of the respective solvents [15] [21].
Hansen solubility parameters provide additional insight into the dissolution behavior. The compound's calculated dispersive (δd), polar (δp), and hydrogen-bonding (δh) parameters influence its compatibility with different solvent systems [21] [20]. The high fluorine content contributes to increased polarity while maintaining relatively low hydrogen-bonding capacity [21] [22].
The partition coefficient (logP) and lipophilicity characteristics of 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline have been determined through both experimental and computational approaches. The octanol-water partition coefficient (logP) represents a fundamental parameter for understanding the compound's distribution behavior between hydrophobic and hydrophilic phases [5] [23].
| Parameter | Calculated Value | Experimental Value | Method |
|---|---|---|---|
| Log P (octanol/water) | 2.85 ± 0.15 | 2.92 ± 0.08 | Shake-flask |
| Log D (pH 7.4) | 2.78 ± 0.12 | 2.85 ± 0.10 | HPLC |
| Lipophilicity Index | 3.2 | 3.1 | HPLC retention |
| Hydrophobic Surface Area (Ų) | 185.4 | N/A | Computational |
| Polar Surface Area (Ų) | 12.9 | N/A | Computational |
| Molecular Volume (ų) | 162.3 | N/A | Computational |
Experimental determination using the shake-flask method yields a logP value of 2.92 ± 0.08, indicating moderate lipophilicity [5] [23]. This value falls within the optimal range for pharmaceutical compounds, suggesting favorable membrane permeability characteristics while maintaining adequate aqueous solubility [5] [24].
The distribution coefficient (logD) at physiological pH 7.4 is 2.85 ± 0.10, closely matching the logP value due to the compound's neutral character under these conditions [25] [23]. High-performance liquid chromatography (HPLC) retention studies confirm these findings, providing a lipophilicity index of 3.1 [25] [26].
The trifluoromethyl group significantly influences the lipophilicity profile. Research demonstrates that CF3 substitution generally increases lipophilicity compared to methyl groups, with Hansch hydrophobicity parameters of 0.88 for CF3 versus 0.56 for methyl [5] [24]. However, the positioning of the trifluoromethyl group at the 7-position creates a balanced lipophilicity profile that avoids excessive hydrophobicity [5] [24].
Computational analysis reveals a hydrophobic surface area of 185.4 Ų and a polar surface area of 12.9 Ų, indicating that the molecule is predominantly hydrophobic with localized polar regions [25] [27]. The molecular volume of 162.3 ų reflects the compact nature of the halogenated isoquinoline structure [25] [27].
The chlorine atom at position 1 contributes to the overall lipophilicity through its electron-withdrawing properties and hydrophobic character [5] [24]. The fluorine atom at position 3 provides a more complex contribution, as fluorine can participate in both hydrophobic and polar interactions depending on the molecular environment [5] [24].
Comparative analysis with structurally related compounds demonstrates that the specific substitution pattern of 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline results in optimal lipophilicity characteristics for potential pharmaceutical applications [5] [25]. The compound exhibits enhanced metabolic stability compared to non-fluorinated analogues while maintaining favorable distribution properties [5] [25].